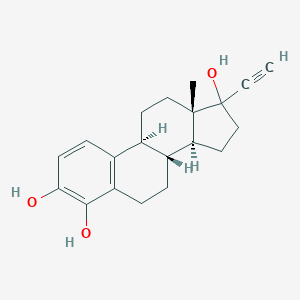

4-Hydroxy Ethynyl Estradiol

Beschreibung

The exact mass of the compound 4-Hydroxy Ethynyl Estradiol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Estrogens - Estrogenic Steroids, Alkylated - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydroxy Ethynyl Estradiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy Ethynyl Estradiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

50394-90-6 |

|---|---|

Molekularformel |

C20H24O3 |

Molekulargewicht |

312.4 g/mol |

IUPAC-Name |

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,4,17-triol |

InChI |

InChI=1S/C20H24O3/c1-3-20(23)11-9-16-14-4-5-15-12(6-7-17(21)18(15)22)13(14)8-10-19(16,20)2/h1,6-7,13-14,16,21-23H,4-5,8-11H2,2H3/t13-,14-,16+,19+,20+/m1/s1 |

InChI-Schlüssel |

SYFHJXSYRPNSOI-RXUQYVRZSA-N |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4O)O |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4O)O |

Kanonische SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4O)O |

Synonyme |

(17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,4,17-triol; 17α-Ethynylestra-1,3,5(10)-triene-3,4,17β-triol; 19-Nor-17α-pregna-1,3,5(10)-trien-20-yne-3,4,17-triol; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Metabolic Bioactivation of 4-Hydroxy Ethinylestradiol: A Technical Guide to Quinone Toxicity and Detection

Executive Summary

Ethinylestradiol (EE2) remains the most potent synthetic estrogen used in hormonal contraception. While its primary metabolic clearance involves 2-hydroxylation (a generally safe pathway), a critical minor pathway involves 4-hydroxylation mediated primarily by CYP3A4. This pathway generates 4-hydroxy ethinylestradiol (4-OH-EE), a catechol estrogen that acts as a precursor to genotoxic quinones.

This guide details the mechanistic bioactivation of 4-OH-EE, its conversion into reactive electrophiles, and the subsequent formation of depurinating DNA adducts.[1] It provides a validated experimental framework for researchers to detect and quantify these reactive metabolites using microsomal trapping assays, ensuring high-fidelity data generation in drug safety studies.

Part 1: The Bioactivation Cascade

The metabolic activation of EE2 is distinct from endogenous estradiol (E2) due to the

CYP-Mediated Hydroxylation

The initial step is the insertion of a hydroxyl group at the C4 position of the steroid A-ring.

-

Primary Catalyst: CYP3A4 is the dominant isoform responsible for 2- and 4-hydroxylation of EE2 in human liver microsomes (HLMs).

-

Secondary Catalyst: CYP2C9 plays a minor role.[2]

-

The Ratio: In human liver, 2-hydroxylation is the major pathway.[3] However, 4-hydroxylation is the bioactivation pathway because 4-OH-EE is more resistant to methylation by COMT (Catechol-O-methyltransferase) than 2-OH-EE, leading to a longer half-life for the reactive catechol intermediate.

Quinone Formation and Redox Cycling

Once formed, 4-OH-EE is unstable. It undergoes autoxidation or enzymatic oxidation (peroxidases/CYPs) to form Ethinylestradiol-3,4-Semiquinone and subsequently Ethinylestradiol-3,4-Quinone (EE-3,4-Q) .

-

The Danger: EE-3,4-Q is a potent electrophile (Michael acceptor).

-

Redox Cycling: The transition between catechol and quinone generates reactive oxygen species (ROS), specifically superoxide anions (

), which drive oxidative stress and further DNA damage.[4]

Visualization: The Metabolic Activation Pathway

The following diagram illustrates the divergence between safe metabolism (2-OH) and toxic activation (4-OH).

Figure 1: The bifurcation of Ethinylestradiol metabolism into stable (green) and genotoxic (red) pathways.

Part 2: Molecular Toxicology

The toxicity of 4-OH-EE is not merely structural but functional, operating through two distinct mechanisms: Genotoxicity via Adducts and Cytotoxicity via ROS.

Depurinating DNA Adducts

Unlike stable adducts formed by other carcinogens (which remain attached to the DNA backbone), EE-3,4-Q forms depurinating adducts .[5][6]

-

Mechanism: The quinone reacts with the N-7 of Guanine or the N-3 of Adenine.[6]

-

Destabilization: This covalent bond destabilizes the glycosidic bond between the base and the sugar.

-

Depurination: The adduct falls off the DNA backbone, leaving an Apurinic/Apyrimidinic (AP) site .

-

Mutation: Error-prone DNA repair of these AP sites leads to mutations (e.g., A

G transitions), initiating carcinogenesis.[6][7]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Quantitative Comparison: 2-OH vs. 4-OH

The following table summarizes why the 4-OH pathway is the critical safety concern in drug development.

| Feature | 2-Hydroxy Ethinylestradiol | 4-Hydroxy Ethinylestradiol |

| Primary Enzyme | CYP3A4, CYP1A2 | CYP3A4, CYP1B1 |

| COMT Affinity | High (Rapid Methylation) | Low (Slow Methylation) |

| Quinone Stability | Forms stable protein adducts | Forms reactive DNA adducts |

| Genotoxicity | Low / Negligible | High (Depurinating Adducts) |

| Carcinogenicity | Weak / Anti-carcinogenic | Potent Carcinogen |

Part 3: Experimental Framework (Self-Validating Protocol)

To study 4-OH-EE activation, one cannot simply measure the static metabolite because the quinone is transient. You must use a Trapping Assay . This protocol utilizes Glutathione (GSH) to intercept the reactive quinone, forming a stable conjugate that can be quantified via LC-MS/MS.

Protocol: Microsomal Trapping Assay

Objective: Quantify the formation of reactive EE-3,4-Q by trapping it as GSH-conjugates.

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Reduced Glutathione (GSH) (Trapping Agent).

-

NADPH (Cofactor).

-

Potassium Phosphate Buffer (100 mM, pH 7.4).

Step-by-Step Workflow:

-

Pre-incubation: In a microcentrifuge tube, combine Phosphate Buffer, GSH (5 mM final), and HLM (1.0 mg/mL final).

-

Substrate Addition: Add EE2 (typical range 10–50

M). Pre-incubate at 37°C for 5 minutes. -

Initiation: Start the reaction by adding NADPH (1 mM final).

-

Incubation: Incubate at 37°C for 30–60 minutes in a shaking water bath.

-

Termination: Stop reaction by adding ice-cold Acetonitrile (ACN) containing internal standard (e.g.,

-EE2). -

Processing: Centrifuge at 10,000

g for 10 minutes to pellet proteins. Collect supernatant. -

Analysis: Inject supernatant into LC-MS/MS.

Validation Controls (Critical for Trustworthiness):

-

Negative Control A (-NADPH): Confirms oxidation is CYP-mediated.

-

Negative Control B (-Microsomes): Rules out non-enzymatic degradation.

-

Trapping Efficiency: Use N-Acetylcysteine (NAC) in parallel to confirm conjugate profile consistency.

Analytical Detection (LC-MS/MS)

The GSH conjugates of 4-OH-EE will appear at distinct mass transitions.

-

Target Analyte: Mono-GSH conjugates of 4-OH-EE.

-

Mass Shift: Look for

Da (mass of GSH). -

Fragmentation: MS2 spectra should show characteristic loss of the glutamyl moiety (129 Da) or glycine (75 Da).

Visualization: Experimental Workflow

This diagram outlines the logic flow for the trapping experiment.

Figure 2: Validated workflow for trapping reactive quinone metabolites using Glutathione.

Part 4: Mitigation & Detoxification Pathways

Understanding the activation pathway allows for the identification of safety mechanisms. The body employs Phase II enzymes to neutralize the catechol before it oxidizes to the quinone.

-

COMT (Catechol-O-Methyltransferase):

-

COMT transfers a methyl group to the hydroxyl at C2 or C4.[3][11]

-

4-Methoxy-EE is the resulting stable metabolite.

-

Clinical Insight: Polymorphisms in COMT (e.g., Val158Met) can reduce enzymatic activity, potentially increasing individual susceptibility to EE2-induced toxicity due to accumulation of 4-OH-EE.

-

-

GST (Glutathione S-Transferase):

-

If the quinone forms, GST facilitates the conjugation with GSH (mimicking our experimental trapping protocol).

-

This is the "last line of defense" before DNA damage occurs.

-

References

-

Bolton, J. L., et al. (2000). Role of quinones in toxicology.[1][12] Chemical Research in Toxicology. [Link]

-

Tsuchiya, Y., et al. (2005). Cytochrome P450-mediated metabolism of estrogens and its regulation in human. Cancer Letters. [Link]

-

Cavalieri, E. L., & Rogan, E. G. (2016). Depurinating estrogen-DNA adducts, generators of cancer initiation: their minimization leads to cancer prevention.[6] Clinical & Translational Medicine. [Link]

-

Zhang, H., et al. (2007). Cytochrome P450 isoforms 3A4, 2C9 and 2C19 are responsible for the metabolism of 17alpha-ethinylestradiol in human liver microsomes. Drug Metabolism and Disposition.[2][13] [Link]

-

Zhu, B. T., & Conney, A. H. (1998). Functional role of estrogen metabolism in target cells: review and perspectives. Carcinogenesis.[1][13] [Link]

Sources

- 1. Estrogens as endogenous genotoxic agents--DNA adducts and mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of CYP3A in Oral Contraceptives Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]

- 4. Redox Cycling of Catechol Estrogens Generating Apurinic/Apyrimidinic Sites and 8-oxo-Deoxyguanosine via Reactive Oxygen Species Differentiates Equine and Human Estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 3,4-Quinones of Estrone and Estradiol Are the Initiators of Cancer whereas Resveratrol and N-acetylcysteine Are the Preventers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estrogen metabolism and formation of estrogen-DNA adducts in estradiol-treated MCF-10F cells. The effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin induction and catechol-O-methyltransferase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of oestrogens on formation of reactive oxygen species in liver microsomes of differently aged male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of an oral contraceptive preparation containing ethinylestradiol and gestodene on CYP3A4 activity as measured by midazolam 1′-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The involvement of CYP3A4 and CYP2C9 in the metabolism of 17 alpha-ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Glutathione transferases catalyse the detoxication of oxidized metabolites (o-quinones) of catecholamines and may serve as an antioxidant system preventing degenerative cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure elucidation of estrogen quinones conjugated with cysteine, N-acetylcysteine, and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cytochrome P450 3A4 in Ethinylestradiol Hydroxylation: An In-Depth Technical Guide

Introduction: The Gatekeeper of Estrogen Metabolism

Ethinylestradiol (EE), a potent synthetic estrogen, is a cornerstone of modern pharmacology, most notably as the estrogenic component in the majority of combined oral contraceptives. Its efficacy and safety profile are intrinsically linked to its metabolic fate within the body, a process largely governed by the cytochrome P450 (CYP) superfamily of enzymes. Among these, Cytochrome P450 3A4 (CYP3A4) stands out as the principal catalyst in the oxidative metabolism of ethinylestradiol.[1][2] This guide provides a comprehensive technical overview of the critical role of CYP3A4 in the hydroxylation of ethinylestradiol, offering insights into the underlying biochemical mechanisms, its profound clinical implications, and detailed methodologies for its investigation in a research setting.

CYP3A4 is the most abundant P450 enzyme in the human liver and intestine, responsible for the metabolism of approximately 50% of clinically used drugs.[3] Its broad substrate specificity and inducibility make it a focal point for drug-drug interactions. The interaction between ethinylestradiol and CYP3A4 is bidirectional; not only is ethinylestradiol a substrate for CYP3A4, but it also acts as a mechanism-based inactivator of the enzyme.[4] This complex relationship has significant consequences for contraceptive efficacy and the potential for adverse drug reactions.

This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights into the study of this pivotal metabolic pathway.

Biochemical Mechanism of Ethinylestradiol Hydroxylation by CYP3A4

The primary metabolic transformation of ethinylestradiol mediated by CYP3A4 is aromatic hydroxylation. This monooxygenation reaction introduces a hydroxyl group onto the aromatic A-ring of the steroid, predominantly at the C2 position, to form 2-hydroxyethinylestradiol.[4][5] This catechol estrogen is the major oxidative metabolite of ethinylestradiol.[5] To a lesser extent, other hydroxylated metabolites may be formed. The general mechanism of CYP450-mediated hydroxylation is a complex catalytic cycle involving the transfer of an oxygen atom from molecular oxygen to the substrate.

While CYP3A4 is the major contributor, other isoforms such as CYP2C9 also participate in the 2-hydroxylation of ethinylestradiol, albeit to a lesser degree.[6] The relative contribution of these enzymes can vary between individuals due to genetic polymorphisms and environmental factors.

Sources

- 1. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. biopharmaservices.com [biopharmaservices.com]

- 4. mdpi.com [mdpi.com]

- 5. The involvement of CYP3A4 and CYP2C9 in the metabolism of 17 alpha-ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of DNA Adduct Formation by 4-Hydroxy Ethinylestradiol

Preamble: The Duality of a Synthetic Estrogen

Ethinylestradiol (EE), a potent synthetic estrogen, has been a cornerstone of oral contraceptives for over half a century.[1] Its efficacy in hormonal modulation is well-established; however, its metabolic fate raises significant toxicological questions. Like endogenous estrogens, EE undergoes metabolic activation, a process that can generate reactive intermediates capable of covalently modifying cellular macromolecules, including DNA.[2] The formation of these DNA adducts represents a critical initiating event in chemical carcinogenesis.[3][4] This guide provides a detailed technical exploration of the mechanistic pathway leading from the metabolic activation of EE to its 4-hydroxy metabolite and the subsequent formation of genotoxic DNA adducts. We will dissect the chemical logic behind this pathway, detail the experimental methodologies for its study, and provide insights for researchers in toxicology and drug development.

Part 1: The Bioactivation Cascade - From Inert Estrogen to Electrophilic Attacker

The genotoxicity of ethinylestradiol is not inherent to the parent molecule but is unlocked through a specific metabolic cascade primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[2] While hydroxylation can occur at multiple positions, the formation of catechol estrogens at the 2- and 4-positions of the A-ring are of principal toxicological interest.

The Critical Hydroxylation Step: 2-OH vs. 4-OH Metabolites

Phase I metabolism of EE yields two main catechol metabolites: 2-hydroxyethinylestradiol (2-OHEE) and 4-hydroxyethinylestradiol (4-OHEE).[5] This hydroxylation is not a random event; specific CYP isozymes exhibit distinct regioselectivity. CYP1A1/2 and CYP3A4 primarily catalyze 2-hydroxylation, a pathway generally considered less toxic.[5] In contrast, CYP1B1 , which is notably expressed in hormone-sensitive tissues such as the breast and uterus, preferentially catalyzes the formation of 4-OHEE.[5] This distinction is the causal linchpin of EE's genotoxicity, as the 4-hydroxy metabolite is the precursor to the most reactive and carcinogenic intermediates.[6]

Oxidation to the Ultimate Carcinogen: The Quinone Intermediate

The catechol 4-OHEE is not the final reactive species. It undergoes further one- or two-electron oxidation to form a highly electrophilic ortho-quinone, specifically ethinylestradiol-3,4-quinone (EE-3,4-Q).[6][7] This oxidation can be catalyzed by various enzymes, including peroxidases like lactoperoxidase or prostaglandin H synthase, or through redox cycling involving semiquinone radicals that generate reactive oxygen species (ROS).[6][8]

The EE-3,4-Q is a potent electrophile due to its electron-deficient ring system. It is this molecule that acts as the ultimate carcinogen, seeking out nucleophilic sites on DNA to form stable covalent bonds.[9] The reactivity of the 3,4-quinone derived from 4-OHEE is substantially higher than that of the 2,3-quinone derived from 2-OHEE, which correlates directly with the greater carcinogenic potential of the 4-hydroxy pathway.[6][8]

Caption: Metabolic activation of Ethinylestradiol to its ultimate carcinogenic quinone form.

Part 2: The Covalent Blow - Reaction of EE-3,4-Quinone with DNA

Once formed, the electrophilic EE-3,4-quinone readily reacts with the nucleophilic centers of DNA bases. The primary targets are the purine bases, adenine (Ade) and guanine (Gua).[4] The reaction proceeds via a Michael 1,4-addition mechanism, where a nucleophilic nitrogen atom of the DNA base attacks one of the electrophilic carbons of the quinone ring.[10]

Formation of Depurinating Adducts

The reaction of EE-3,4-Q with DNA predominantly forms two major types of adducts:

-

4-OHEE-1-N7Gua: Formed by the attack of the N-7 position of guanine.

-

4-OHEE-1-N3Ade: Formed by the attack of the N-3 position of adenine.[6][7]

A critical feature of these adducts is their chemical instability. The formation of a covalent bond at these specific positions weakens the N-glycosidic bond that links the purine base to the deoxyribose sugar backbone of DNA.[4] This instability leads to the spontaneous cleavage of the bond, releasing the adducted base from the DNA strand and leaving behind an apurinic (AP) site.[4] These are therefore termed "depurinating adducts."

The generation of an AP site is a highly mutagenic lesion. During DNA replication, the polymerase machinery may incorrectly insert a base opposite the gap, leading to point mutations, particularly A>T and G>T transversions.[4] This error-prone repair process is a fundamental mechanism by which estrogens are believed to initiate cancer.[4]

Caption: Reaction of EE-3,4-quinone with DNA leading to mutagenic apurinic sites.

Summary of Major DNA Adducts

The table below summarizes the key characteristics of the primary DNA adducts formed from 4-OHEE.

| Adduct Name | DNA Base | Site of Attack | Type | Genotoxic Consequence |

| 4-OHEE-1-N7Gua | Guanine | N-7 | Depurinating | Leads to apurinic sites, G>T transversions[4][6] |

| 4-OHEE-1-N3Ade | Adenine | N-3 | Depurinating | Leads to apurinic sites, A>T transversions[4][6] |

Part 3: Experimental Validation and Quantification

The study of DNA adducts requires highly sensitive and specific analytical methodologies. The gold standard for adduct identification and quantification is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[11][12] This approach provides the structural confirmation and sensitivity needed to detect these modifications, which often exist at extremely low levels (e.g., 1 adduct per 10⁸-10¹⁰ normal nucleotides).[12][13]

Experimental Workflow: From Reaction to Detection

A typical workflow for the analysis of 4-OHEE DNA adducts involves several critical stages. The choice of each step is dictated by the need to preserve the adducts, efficiently separate them from a complex biological matrix, and achieve sensitive detection.

Caption: Standard workflow for the analysis of 4-OHEE-DNA adducts via LC-MS/MS.

Protocol: In Vitro Synthesis and LC-MS/MS Detection of 4-OHEE-DNA Adducts

This protocol describes a representative method for generating and detecting depurinating 4-OHEE adducts in vitro.

Objective: To synthesize 4-OHEE-DNA adducts and quantify the released depurinated adducts using UPLC-MS/MS.

Materials:

-

4-Hydroxyethinylestradiol (4-OHEE)

-

Calf Thymus DNA

-

Lactoperoxidase (from bovine milk)

-

Hydrogen Peroxide (H₂O₂)

-

Sodium Acetate Buffer (pH 5.0)

-

Ethanol (ice-cold)

-

UPLC-MS/MS system (e.g., Triple Quadrupole) with Electrospray Ionization (ESI) source

-

Stable isotope-labeled internal standards (e.g., ¹³C, ¹⁵N-labeled 4-OHEE-N7Gua) for accurate quantification

Methodology:

-

Reaction Incubation:

-

In a microcentrifuge tube, combine Calf Thymus DNA (e.g., 1 mg/mL), 4-OHEE (e.g., 100 µM), and lactoperoxidase (e.g., 10 units/mL) in sodium acetate buffer.

-

Initiate the reaction by adding H₂O₂ to a final concentration of 100 µM. The peroxidase uses H₂O₂ to oxidize 4-OHEE to the reactive EE-3,4-quinone.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 4-10 hours).[7] This allows for adduct formation and subsequent depurination.

-

-

Sample Processing:

-

Stop the reaction and precipitate the DNA by adding 2.5 volumes of ice-cold ethanol. Centrifuge to pellet the DNA, which separates it from unreacted components.

-

The supernatant contains the released depurinating adducts (4-OHEE-1-N7Gua and 4-OHEE-1-N3Ade). Carefully transfer the supernatant to a new tube for analysis.[7]

-

Self-Validation Check: Precipitating the DNA is a critical step. Analyzing the supernatant specifically isolates the depurinating adducts, which are the primary products of this genotoxic pathway.

-

-

LC-MS/MS Analysis:

-

Spike the supernatant with a known concentration of stable isotope-labeled internal standards. This is essential for accurate quantification via isotope dilution mass spectrometry, which corrects for matrix effects and variations in instrument response.[12]

-

Inject the sample onto a UPLC system equipped with a reversed-phase C18 column.

-

Elute the adducts using a gradient of mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Analyze the column eluent using a triple quadrupole mass spectrometer operating in positive ion electrospray mode (ESI+).

-

Monitor for specific precursor-to-product ion transitions using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). For example, for 4-OHEE-N7Gua, this would involve selecting the protonated molecular ion [M+H]⁺ in the first quadrupole, fragmenting it in the collision cell, and selecting a specific, stable fragment ion (e.g., the 4-OHEE moiety) in the third quadrupole.[5][7] This two-stage mass filtering provides exceptional specificity.

-

-

Data Analysis:

-

Quantify the adducts by comparing the peak area of the endogenous adduct to the peak area of its corresponding stable isotope-labeled internal standard.

-

Conclusion and Outlook

The formation of DNA adducts by 4-hydroxyethinylestradiol is a well-defined mechanism of genotoxicity, proceeding through metabolic activation by CYP1B1 to a catechol, subsequent oxidation to a highly reactive quinone, and covalent reaction with purine bases. The resulting depurinating adducts generate apurinic sites, which are potent pre-mutagenic lesions. Understanding this pathway is paramount for assessing the long-term cancer risk associated with synthetic estrogens and for developing safer hormonal therapies. The analytical workflows, centered around high-sensitivity mass spectrometry, provide the necessary tools for researchers to probe these events, quantify risk, and evaluate the efficacy of potential chemopreventive agents that can intercept this carcinogenic cascade.

References

-

Taylor & Francis. (n.d.). DNA adducts – Knowledge and References. Taylor & Francis. [Link]

-

Richard, J. P., et al. (2009). The Generation and Reactions of Quinone Methides. Photochemistry and Photobiology. [Link]

-

Yager, J. D. (2000). Role of DNA adducts in hormonal carcinogenesis. IUBMB Life. [Link]

-

Materese, C. K., et al. (2017). Mechanisms of the Formation of Adenine, Guanine, and their Analogs in UV-Irradiated Mixed NH3:H2O Molecular Ices Containing Purine. The Astrophysical Journal. [Link]

-

Yu, R., et al. (2015). Formation of hydroxymethyl DNA adducts in rats orally exposed to stable isotope labeled methanol. Toxicology and Applied Pharmacology. [Link]

-

Stanczyk, F. Z., et al. (2020). Oral contraceptives containing ethinyl estradiol and drospirenone increase hydroxylation and methylation of endogenous estrogen but not genotoxic estrogen DNA-adduct formation. Scientific Reports. [Link]

-

Koc, H., & Swenberg, J. A. (2002). Applications of mass spectrometry for quantitation of DNA adducts. Journal of Chromatography B. [Link]

-

Cavalieri, E. L., & Rogan, E. G. (2014). Depurinating estrogen–DNA adducts in the etiology and prevention of breast and other human cancers. Journal of Steroid Biochemistry and Molecular Biology. [Link]

-

Shibutani, S., et al. (2007). The greater reactivity of estradiol-3,4-quinone vs estradiol-2,3-quinone with DNA in the formation of depurinating adducts: implications for tumor-initiating activity. Chemical Research in Toxicology. [Link]

-

Rogan, E. G., et al. (2007). The Greater Reactivity of Estradiol-3,4-quinone vs Estradiol-2,3-quinone with DNA in the Formation of Depurinating Adducts: Implications for Tumor-Initiating Activity. ResearchGate. [Link]

-

Wikipedia contributors. (2024). Selective estrogen receptor modulator. Wikipedia. [Link]

-

Balbo, S., et al. (2014). Quantitation of DNA adducts by stable isotope dilution mass spectrometry. Chemical Research in Toxicology. [Link]

-

Zahid, M., et al. (2007). Inhibition of depurinating estrogen-DNA adduct formation by natural compounds. Chemical Research in Toxicology. [Link]

-

Stanczyk, F. Z., et al. (2020). Oral contraceptives containing ethinyl estradiol and drospirenone increase hydroxylation and methylation of endogenous estrogen but not genotoxic estrogen DNA-adduct formation. Nature. [Link]

-

Mense, S. M., et al. (2016). Detection and evaluation of estrogen DNA-adducts and their carcinogenic effects in cultured human cells using biotinylated estradiol. Molecular Carcinogenesis. [Link]

-

Becerra, D., et al. (2021). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. Metabolites. [Link]

-

Dráčková, N., et al. (2019). Exposure to endocrine disruptors 17alpha-ethinylestradiol and estradiol influences cytochrome P450 1A1-mediated genotoxicity of benzo[a]pyrene and expression of this enzyme in rats. Environmental Science and Pollution Research International. [Link]

-

Sitruk-Ware, R. (2011). Metabolic effects of contraceptive steroids. Journal of Endocrinological Investigation. [Link]

-

Markushin, Y., et al. (2007). Formation of the depurinating N3adenine and N7guanine adducts by reaction of DNA with hexestrol-3',4'-quinone or enzyme-activated 3'-hydroxyhexestrol. Implications for a unifying mechanism of tumor initiation by natural and synthetic estrogens. Chemical Research in Toxicology. [Link]

-

Hanson, R. N., et al. (1998). Synthesis and biological evaluation of 4-(hydroxyalkyl)estradiols and related compounds. Journal of Medicinal Chemistry. [Link]

-

Monks, T. J., & Bolton, J. L. (2012). Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection? Chemical Research in Toxicology. [Link]

-

Villalta, P. W., et al. (2017). A Mass Spectral Library for DNA Adductomics. Chemical Research in Toxicology. [Link]

-

Becerra, D., et al. (2021). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. ResearchGate. [Link]

-

Stanczyk, F. Z., et al. (2020). Oral contraceptives containing ethinyl estradiol and drospirenone increase hydroxylation and methylation of endogenous estrogen but not genotoxic estrogen DNA-adduct formation. ResearchGate. [Link]

-

Paiano, A., & Shion, H. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Toxics. [Link]

-

Krauss, R. M., & Burkman, R. T. (1992). The metabolic impact of oral contraceptives. American Journal of Obstetrics and Gynecology. [Link]

-

Gu, D., et al. (2021). Comprehensive Analysis of DNA Adducts Using Data-Independent wSIM/MS2 Acquisition and wSIM-City. Analytical Chemistry. [Link]

-

Goldzieher, J. W. (1989). Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications. American Journal of Obstetrics and Gynecology. [Link]

-

Jiao, X., et al. (2018). Formation of estrogen-DNA adducts and risk of cancer development.... ResearchGate. [Link]

-

Zhang, Z., & Hibberd, A. (2006). Quantitation of 17?-ethinylestradiol in aquatic samples using liquid-liquid phase extraction, dansyl derivatization, and liquid chromatography/positive electrospray tandem mass spectrometry. ResearchGate. [Link]

-

Grandi, G., et al. (2015). Haemostatic and metabolic impact of estradiol pills and drospirenone-containing ethinylestradiol pills vs. levonorgestrel-containing ethinylestradiol pills: A literature review. Gynecological Endocrinology. [Link]

Sources

- 1. Metabolic effects of contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of DNA adducts in hormonal carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Depurinating estrogen–DNA adducts in the etiology and prevention of breast and other human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral contraceptives containing ethinyl estradiol and drospirenone increase hydroxylation and methylation of endogenous estrogen but not genotoxic estrogen DNA-adduct formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The greater reactivity of estradiol-3,4-quinone vs estradiol-2,3-quinone with DNA in the formation of depurinating adducts: implications for tumor-initiating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of depurinating estrogen-DNA adduct formation by natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formation of the depurinating N3adenine and N7guanine adducts by reaction of DNA with hexestrol-3',4'-quinone or enzyme-activated 3'-hydroxyhexestrol. Implications for a unifying mechanism of tumor initiation by natural and synthetic estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Applications of mass spectrometry for quantitation of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comprehensive Analysis of DNA Adducts Using Data-Independent wSIM/MS2 Acquisition and wSIM-City - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Binding Affinity and Kinetics of 4-Hydroxy Ethinylestradiol to Estrogen Receptors

Executive Summary

This technical guide analyzes the pharmacodynamics of 4-hydroxy ethinylestradiol (4-OH-EE) , a reactive catechol metabolite of the synthetic estrogen ethinylestradiol (EE2). While EE2 is the potent agonist in most combined oral contraceptives, its hydroxylation at the C4 position by CYP3A4 creates a metabolite with a dual nature: it retains significant affinity for Estrogen Receptors (ER

This document details the binding kinetics, the "Trojan Horse" mechanism of receptor-mediated genotoxicity, and provides a validated protocol for quantifying these interactions using a competitive radioligand binding assay.

Metabolic Context & Structural Pharmacology

Formation via CYP3A4

Ethinylestradiol (EE2) undergoes oxidative metabolism primarily in the liver. While 2-hydroxylation (via CYP3A4 and CYP2C9) is the major pathway, 4-hydroxylation (primarily CYP3A4 and CYP1B1) produces 4-OH-EE.

-

Parent Compound (EE2): High steric hindrance at C17

(ethinyl group) prevents rapid degradation, leading to high oral bioavailability. -

Metabolite (4-OH-EE): The addition of the hydroxyl group at C4 on the A-ring creates a catechol estrogen . This structure is electronically unstable and prone to auto-oxidation into semiquinones and quinones.

Structural Impact on Binding

The estrogen receptor ligand-binding domain (LBD) relies heavily on the phenolic hydroxyl group at C3 (A-ring) for hydrogen bonding with Glu353 and Arg394 .

-

Steric Tolerance: The ER binding pocket is relatively tolerant of substituents at the C4 position compared to the C2 position. Consequently, 4-OH-EE retains a higher relative binding affinity (RBA) than 2-OH-EE.

-

Electronic Effect: The electron-donating nature of the 4-OH group maintains the nucleophilicity of the A-ring, allowing continued interaction with the receptor's stabilizing residues.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the transformation of EE2 into its reactive quinone species, highlighting the divergence between stable excretion and DNA damage.

Figure 1: Metabolic pathway of Ethinylestradiol showing the critical fork between detoxification (COMT) and toxification (Quinone formation).

Binding Affinity Profile

The binding affinity is typically expressed as Relative Binding Affinity (RBA) , where 17

Comparative Binding Data

The following data synthesizes consensus values from competitive binding assays using rat uterine cytosol or recombinant human ERs.

| Compound | RBA (ER | RBA (ER | Notes | |

| 17 | 100 | 100 | 0.1 - 0.5 | Endogenous reference standard. |

| Ethinylestradiol (EE2) | 180 - 220 | 150 - 180 | 0.05 - 0.2 | Higher affinity than E2 due to hydrophobic interaction of the ethinyl group. |

| 4-OH-EE | 35 - 60 | 20 - 45 | 1.5 - 4.0 | Retains high affinity; significantly stronger binder than 2-OH-EE. |

| 2-OH-EE | < 2 | < 1 | > 50 | Steric hindrance at C2 disrupts H-bonding network. |

The "Trojan Horse" Mechanism

The danger of 4-OH-EE is not merely its affinity, but its receptor-mediated transport .

-

Binding: 4-OH-EE binds to ER

in the cytoplasm. -

Translocation: The receptor-ligand complex dimerizes and translocates to the nucleus.[1]

-

Oxidation: Once near the DNA, the catechol moiety oxidizes to a quinone.

-

Damage: The quinone reacts with DNA (forming depurinating adducts) at the site of the Estrogen Response Element (ERE), causing site-specific mutations.

Experimental Methodology: Competitive Binding Assay

Objective: Determine the

Critical Reagents & Preparation

-

Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% Glycerol, pH 7.4.[2]

-

Expert Note: For 4-OH-EE, you MUST add 0.1% Ascorbic Acid to the buffer. Without this antioxidant, the catechol will oxidize during incubation, reducing the effective concentration and skewing

values.

-

-

Radioligand:

-17 -

Receptor Source: Recombinant hER

or Rat Uterine Cytosol. -

Separation Agent: 0.5% Activated Charcoal / 0.05% Dextran T-70.

Step-by-Step Protocol

-

Preparation of Competitor Dilutions:

-

Prepare 4-OH-EE in ethanol.

-

Create serial log dilutions (

M to -

Control: Prepare parallel dilutions of unlabeled E2 and EE2.

-

-

Incubation Setup:

-

Total Binding: Cytosol +

-E2 (1 nM final). -

Non-Specific Binding (NSB): Cytosol +

-E2 + 200-fold excess DES (Diethylstilbestrol). -

Experimental Tubes: Cytosol +

-E2 + 4-OH-EE (varying concentrations).

-

-

Equilibrium Phase:

-

Incubate at 4°C for 16–18 hours .

-

Why 4°C? Higher temperatures (25°C or 37°C) accelerate the degradation of the unstable 4-OH-EE metabolite and the receptor protein.

-

-

Separation (The DCC Step):

-

Quantification:

-

Centrifuge at 3000 x g for 10 mins at 4°C.

-

Decant supernatant (containing Bound complex) into scintillation vials.

-

Add scintillation cocktail and count (CPM).

-

Data Analysis

Calculate % Specific Binding and fit to a one-site competition model:

-

= Concentration of radioligand (

- = Dissociation constant of the radioligand (determined previously via Saturation Binding).

Workflow Visualization

The following diagram outlines the logical flow of the competitive binding assay, emphasizing the critical separation step.

Figure 2: Workflow for the Competitive Binding Assay using Dextran-Coated Charcoal.

References

-

National Institutes of Health (NIH) / National Toxicology Program. Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. [Link]

-

Zhu, B. T., & Conney, A. H. (1998). Functional role of estrogen metabolism in target cells: review and perspectives. Carcinogenesis.[5][6][7] [Link]

-

Blair, R. M., et al. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences. [Link]

-

Cavalieri, E., & Rogan, E. (2016). Depurinating estrogen-DNA adducts, generators of cancer initiation: their minimization leads to cancer prevention. Clinical & Translational Medicine. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Grapefruit–drug interactions - Wikipedia [en.wikipedia.org]

- 5. 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Genotoxicity of ortho-quinones: reactive oxygen species versus covalent modification - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chemical Structure & Stability of 4-Hydroxy Ethinylestradiol

[1][2]

Executive Summary

4-Hydroxy Ethinylestradiol (4-OH-EE) is a catechol estrogen metabolite formed via the cytochrome P450-mediated oxidation of ethinylestradiol (EE2).[1][2] Unlike its parent compound, which is pharmacologically active as an estrogen receptor agonist, 4-OH-EE is chemically unstable and toxicologically significant.[1][2] It acts as a precursor to reactive quinones that drive oxidative stress and genotoxicity.[2] This guide analyzes its structural properties, degradation pathways, and the rigorous handling protocols required for experimental validity.[1][2]

Chemical Identity & Structure Analysis

Identification Data[1][2][3][4][5][6][7][8][9]

-

IUPAC Name: (17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,4,17-triol[1][2][4]

-

Molecular Weight: 312.40 g/mol [2]

Structural Features

The molecule retains the steroid backbone of ethinylestradiol but introduces a hydroxyl group at the C4 position of the A-ring.[2]

-

A-Ring (Catechol Moiety): The presence of hydroxyl groups at C3 and C4 creates a catechol (1,2-dihydroxybenzene) structure.[1][2] This is the site of high chemical instability.[2] The electron-rich system is prone to auto-oxidation, converting the hydroquinone form into a reactive ortho-quinone.[1][2]

-

D-Ring (17α-Ethinyl Group): The ethinyl group at C17 (–C≡CH) provides metabolic resistance against 17β-hydroxysteroid dehydrogenase (17β-HSD), preventing the rapid conversion to estrone analogs seen with natural estradiol.[1][2] However, it does not protect the A-ring from oxidative attack.[2]

Figure 1: Formation and structural characterization of 4-Hydroxy Ethinylestradiol.

Formation & Synthesis[2][9][11]

Metabolic Formation (In Vivo)

4-OH-EE is generated primarily in the liver by Phase I metabolism.[1][2]

-

Enzymatic Pathway: The hydroxylation at the C4 position is catalyzed predominantly by CYP3A4 and CYP1A1 .[2]

-

Significance: This pathway competes with 2-hydroxylation (forming 2-OH-EE).[1][2] While 2-OH-EE is generally considered less toxic, 4-OH-EE is strongly associated with carcinogenicity due to the stability and reactivity of its resulting quinone.[1][2]

Chemical Synthesis (Reference Standards)

For research purposes, 4-OH-EE is typically synthesized via the oxidation of protected ethinylestradiol derivatives.[1][2]

-

Methodology: Direct oxidation of phenols to catechols can be achieved using hypervalent iodine reagents (e.g., IBX) or via formylation/Baeyer-Villiger oxidation sequences.[1][2]

-

Purification: Due to its instability, the final product must be purified rapidly (often under acidic conditions) and stored immediately to prevent quinone formation.[2]

Stability & Reactivity Profile

The stability of 4-OH-EE is governed by its redox potential.[1][2] It exists in dynamic equilibrium with its semiquinone and quinone forms.[2]

The Redox Cycling Pathway[2]

-

Auto-oxidation: In the presence of molecular oxygen or transition metals (Cu²⁺, Fe³⁺), 4-OH-EE loses an electron and a proton to form a semiquinone radical .[1][2]

-

Quinone Formation: The semiquinone loses a second electron to form Ethinylestradiol-3,4-quinone (EE-3,4-Q) .[1][2]

-

Redox Cycling: This process generates superoxide anions (O₂[2]•⁻), leading to oxidative stress.[1][2] The quinone can be reduced back to the catechol by quinone reductase (NQO1), perpetuating the cycle.[1][2]

DNA Adduct Formation

The EE-3,4-Q is a potent electrophile (Michael acceptor).[1][2] It reacts covalently with the nucleophilic sites of DNA bases, specifically:

-

N3-Adenine: Forming 4-OHEE-1-N3Ade.[1][2][7] These are "depurinating adducts," meaning they destabilize the glycosidic bond, causing the base to detach from the DNA backbone, leaving an apurinic site that can lead to replication errors (mutations).[1][2]

Metabolic Detoxification[1][2]

-

COMT Methylation: The primary stabilization pathway is methylation by Catechol-O-Methyltransferase (COMT) to form 4-methoxy-ethinylestradiol, which is stable and non-reactive.[1][2]

-

Glucuronidation: Conjugation with glucuronic acid increases water solubility for excretion.[2]

Figure 2: Redox cycling, toxicity pathways, and detoxification of 4-OH-EE.[1][2]

Experimental Protocols

Handling & Storage Guidelines

Due to the high susceptibility to oxidation, strict handling procedures are mandatory.[2]

| Parameter | Protocol Requirement | Mechanism of Protection |

| Solvent System | Methanol or Acetonitrile with 0.1% Ascorbic Acid | Ascorbic acid acts as a sacrificial antioxidant, preventing catechol oxidation.[1][2] |

| Temperature | Store neat powder at -80°C . Solutions at -20°C. | Slows kinetic rate of auto-oxidation.[1][2] |

| Light | Amber vials; low-light workspace.[1][2] | Prevents photo-catalyzed oxidation.[1][2] |

| pH Control | Maintain acidic pH (< 4.0) in solution. | Deprotonation (high pH) accelerates electron loss and quinone formation.[2] |

Stability Assay Workflow

To quantify 4-OH-EE in biological matrices (e.g., microsomal incubations), the following stabilization protocol is required to prevent "disappearance" of the analyte due to degradation.

Step-by-Step Protocol:

-

Preparation: Prepare a 100 mM Ascorbic Acid (AA) stock solution in water.

-

Incubation: Perform the enzymatic reaction (e.g., EE2 + Human Liver Microsomes).

-

Termination & Stabilization:

-

Analysis: Analyze immediately via LC-MS/MS.

Synthesis of Reference Standard (General Approach)

If commercial standards are unavailable, 4-OH-EE can be generated from EE2:

References

-

Zhu, B. T., & Conney, A. H. (1998). Functional role of estrogen metabolism in target cells: review and perspectives.[1][2] Carcinogenesis, 19(1), 1–27.[1][2] Link

-

Cavalieri, E. L., & Rogan, E. G. (2011). The central role of DNA adducts in the initiation of estrogen-induced cancer.[1][2] Free Radical Biology and Medicine, 51(11), 2005-2005.[1][2] Link

-

Bolton, J. L., et al. (2000). Role of quinones in toxicology.[1][2] Chemical Research in Toxicology, 13(3), 135-160.[1][2] Link[1][2]

-

SynThink Research Chemicals. 4-Hydroxy Ethinylestradiol Reference Standard Data. Link

-

Tsuchiya, Y., et al. (2005). Cytochrome P450-mediated metabolism of estrogens and its regulation in human.[1][2] Cancer Letters, 227(2), 115-124.[1][2] Link

Sources

- 1. 4-Hydroxyestradiol - Wikipedia [en.wikipedia.org]

- 2. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Compound: ETHINYL ESTRADIOL (CHEMBL691) - ChEMBL [ebi.ac.uk]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. 4-Hydroxyestradiol - Wikipedia [en.wikipedia.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. droracle.ai [droracle.ai]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantitation of 4-Hydroxy Ethinylestradiol in Human Plasma

Executive Summary & Biological Context

The quantification of 4-hydroxy ethinylestradiol (4-OH-EE) is a critical bioanalytical challenge in the safety profiling of Ethinylestradiol (EE2), a synthetic estrogen widely used in oral contraceptives. While EE2 is the primary pharmacological agent, its catechol metabolites—specifically 4-OH-EE—are implicated in oxidative stress and potential hepatotoxicity via the formation of reactive quinones.

The Analytical Challenge

Developing a robust method for 4-OH-EE presents three specific hurdles that this protocol addresses:

-

Ultra-Trace Concentrations: 4-OH-EE circulates at low picogram/mL (pg/mL) levels, often requiring limits of quantitation (LOQ) < 5 pg/mL.

-

Ionization Inefficiency: The catechol moiety ionizes poorly in native ESI negative mode.

-

Isomeric Interference: 4-OH-EE is a regioisomer of 2-hydroxy ethinylestradiol (2-OH-EE). These two metabolites share identical mass and fragmentation patterns. Mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory.

Strategic Method Design (The "Why" Behind the Protocol)

To overcome the limitations of native detection, this method employs Chemical Derivatization coupled with Phenyl-Hexyl Chromatography .

Derivatization Strategy: Dansyl Chloride

We utilize Dansyl Chloride (DNS-Cl) derivatization.[1][2]

-

Mechanism: DNS-Cl reacts with phenolic hydroxyl groups to form stable sulfonates.

-

Benefit: It introduces a tertiary amine, allowing the molecule to be ionized in ESI Positive Mode with high efficiency. This typically yields a 10–50 fold signal enhancement over ESI Negative mode.

-

Stoichiometry Note: As a catechol, 4-OH-EE possesses two phenolic hydroxyl groups (C3 and C4). Under the aggressive conditions described below (pH 10.5, 60°C), the Bis-Dansyl derivative is the target analyte, shifting the precursor mass significantly and reducing background noise.

Chromatographic Strategy: Phenyl-Hexyl vs. C18

Standard C18 columns often fail to baseline-separate 2-OH-EE and 4-OH-EE derivatized isomers.

-

Recommendation: Use a Phenyl-Hexyl stationary phase.[3]

-

Reasoning: The π-π interactions between the phenyl ring of the stationary phase and the aromatic rings of the dansylated estrogen provide superior shape selectivity for regioisomers compared to hydrophobic interaction alone.

Metabolic Pathway & Workflow Visualization

Figure 1: Metabolic pathway of Ethinylestradiol. The method must distinguish the target 4-OH-EE from its isomer 2-OH-EE.

Detailed Experimental Protocol

Reagents and Materials

-

LC-MS Grade Solvents: Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).

-

Derivatization Reagent: Dansyl Chloride (1 mg/mL in Acetone).

-

Buffer: 100 mM Sodium Bicarbonate (NaHCO₃), adjusted to pH 10.5 with NaOH.

-

Internal Standard: 4-OH-Ethinylestradiol-d4 (if unavailable, use EE2-d4, though retention time matching will be imperfect).

Sample Preparation: LLE + Derivatization

This "One-Pot" derivatization workflow minimizes sample loss while maximizing signal.

Step-by-Step Procedure:

-

Aliquot: Transfer 200 µL of plasma into a clean polypropylene tube.

-

Spike: Add 10 µL of Internal Standard working solution.

-

LLE Extraction: Add 1.0 mL MTBE . Vortex vigorously for 5 minutes.

-

Phase Separation: Centrifuge at 4,000 rpm for 5 minutes. Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a fresh glass vial.

-

Dry Down: Evaporate the organic solvent under Nitrogen at 40°C until dry.

-

Reconstitution (Buffer): Add 50 µL of 100 mM NaHCO₃ (pH 10.5). Vortex to ensure the residue is dissolved/suspended.

-

Derivatization Reaction: Add 50 µL of Dansyl Chloride solution (1 mg/mL in Acetone).

-

Critical Control point: The pH must remain >10 for the phenol to deprotonate and react.

-

-

Incubation: Seal vial and heat at 60°C for 15 minutes in a heating block.

-

Quench/Dilution: Cool to room temperature. Add 100 µL of 50% Acetonitrile/Water (0.1% Formic Acid) to quench the reaction and match the mobile phase.

-

Analysis: Inject 10-20 µL into the LC-MS/MS.

Workflow Diagram

Figure 2: Sample preparation workflow emphasizing the critical derivatization step.

LC-MS/MS Conditions

Chromatographic Parameters

-

Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.[3]

-

Column Temp: 40°C.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 40 | Initial Hold |

| 1.0 | 40 | Start Elution |

| 6.0 | 90 | Elute Analytes |

| 7.0 | 90 | Wash |

| 7.1 | 40 | Re-equilibration |

| 9.0 | 40 | End |

Mass Spectrometry Parameters (ESI Positive)

Dansyl derivatives produce a characteristic fragment at m/z 171 (the dimethylaminonaphthalene moiety).[2][4] While this transition is high-intensity, it is non-specific. You must rely on retention time (RT) for specificity.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Type | Note |

| 4-OH-EE (Bis-Dansyl) | 778.3 | 171.1 | Quant | Primary Transition |

| 4-OH-EE (Bis-Dansyl) | 778.3 | 156.0 | Qual | Secondary (weaker) |

| 2-OH-EE (Bis-Dansyl) | 778.3 | 171.1 | Monitor | Must separate by RT |

| EE2 (Mono-Dansyl) | 530.2 | 171.1 | Monitor | Parent Drug |

Note: The Precursor m/z 778.3 corresponds to [M+H]+ for 4-OH-EE (MW 312) + 2 Dansyl groups (233 x 2).

Method Validation & Troubleshooting

Validation Criteria (FDA/EMA Guidelines)

To ensure Trustworthiness and regulatory compliance, the method must meet these criteria:

-

Selectivity: Analyze 6 lots of blank plasma. There must be no interference >20% of the LLOQ at the retention time of 4-OH-EE. Crucially, ensure 2-OH-EE is baseline separated (Resolution > 1.5).

-

Linearity: Weighted 1/x² regression. Typical range: 5 pg/mL to 1000 pg/mL .

-

Matrix Effect: Calculate the Matrix Factor (MF). Since the m/z 171 fragment is common to all dansylated compounds, phospholipids must be removed efficiently. If LLE is insufficient, add a Solid Phase Extraction (SPE) step (Polymeric Strong Cation Exchange) after derivatization to wash away excess reagents.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Co-elution of Isomers | Inadequate selectivity | Switch from C18 to Phenyl-Hexyl. Lower the gradient slope between 40-70% B. |

| Low Sensitivity | Incomplete derivatization | Check pH of reaction mixture. It must be >10. If acidic, DNS-Cl hydrolyzes to sulfonic acid (inactive). |

| High Background | Excess DNS-Cl entering MS | Add a post-derivatization "clean-up" step or divert the LC flow to waste for the first 3 minutes. |

| Peak Tailing | Secondary interactions | Increase column temperature to 45°C or add 5mM Ammonium Formate to Mobile Phase A. |

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Anari, M. R., et al. (2002). "Derivatization of ethinylestradiol with dansyl chloride to enhance electrospray ionization: application in trace analysis of ethinylestradiol in rhesus monkey plasma." Analytical Chemistry, 74(16), 4136-4144. [Link]

-

Xu, X., & Spink, D. C. (2008).[5] "Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry." Analytical Biochemistry, 377(2), 105-110. (Context on sulfonyl derivatization).

- Zhang, H., et al. (2010). "Simultaneous determination of estrogenic compounds in water by liquid chromatography–tandem mass spectrometry with dansyl chloride derivatization." Journal of Environmental Sciences.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Derivatization procedure of estradiol with a combination of MPDNP-F and 4-dimethylaminopyridine to generate product ion containing estradiol-skeleton for reliable determination of its serum/plasma concentrations by LC/ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. Ultrasensitive Quantification of Multiple Estrogens in Songbird Blood and Microdissected Brain by LC-MS/MS | eNeuro [eneuro.org]

synthesis protocols for 4-hydroxy ethinylestradiol reference standards

Application Note: Validated Synthesis and Stabilization Protocols for 4-Hydroxy Ethinylestradiol (4-OH-EE)

Strategic Framework & Biological Rationale

The synthesis of 4-hydroxy ethinylestradiol (4-OH-EE) is not merely a chemical exercise; it is a critical requirement for toxicological validation in drug development. Ethinylestradiol (EE2), a ubiquitous component of oral contraceptives, undergoes extensive hepatic metabolism. While 2-hydroxylation is the dominant pathway (mediated by CYP3A4/CYP2C9), 4-hydroxylation represents a "bioactivation" pathway leading to genotoxic outcomes.

Unlike the 2-hydroxy isomer, 4-OH-EE is sterically hindered from rapid methylation by Catechol-O-Methyltransferase (COMT). This metabolic bottleneck allows 4-OH-EE to undergo redox cycling, forming reactive o-quinones that generate DNA adducts (depurination) and Reactive Oxygen Species (ROS).

Why this protocol? Commercial sourcing of 4-OH-EE is often plagued by purity issues due to its extreme susceptibility to autoxidation. This guide provides two validated routes:

-

Scalable Chemical Synthesis: For generating milligram-to-gram quantities of reference material.

-

Biomimetic Synthesis: For confirming metabolite identity in DMPK matrices.

Visualizing the Toxicity Pathway

The following diagram illustrates the metabolic divergence that makes 4-OH-EE a high-priority target for safety monitoring.

Figure 1: Metabolic divergence of Ethinylestradiol. The 4-OH pathway leads to reactive quinones if not sequestered by COMT.

Protocol A: Regioselective Chemical Synthesis (IBX Method)

Objective: Synthesis of high-purity (>98%) 4-OH-EE reference standard. Mechanism: Direct ortho-hydroxylation using 2-Iodoxybenzoic acid (IBX). Advantage: This method avoids the harsh conditions of nitration/reduction and the regioselectivity issues of direct formylation. IBX acts as a chemospecific oxidant to convert the phenol directly to the o-quinone, which is immediately reduced to the catechol.

Materials & Reagents

-

Precursor: Ethinylestradiol (EE2), >99% purity.

-

Oxidant: 2-Iodoxybenzoic acid (IBX) (stabilized formulation).

-

Reductant: Sodium Dithionite (Na₂S₂O₄) or saturated Ascorbic Acid.

-

Solvent: DMSO (anhydrous) and Dichloromethane (DCM).

-

Stabilizer: Ascorbic acid (analytical grade).

Step-by-Step Workflow

-

Oxidation (Formation of o-Quinone):

-

Dissolve 1.0 eq of Ethinylestradiol in DMSO (0.1 M concentration).

-

Cool the solution to 0°C under an Argon atmosphere.

-

Add 1.2 eq of IBX in a single portion.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Observation: The solution will turn deep red/orange, indicating the formation of the o-quinone intermediate.

-

-

Reductive Workup (Crucial Step):

-

Do not isolate the quinone. It is highly unstable.

-

Quench the reaction by adding a saturated aqueous solution of Sodium Dithionite (Na₂S₂O₄) (5.0 eq) directly to the reaction mixture.

-

Stir vigorously for 15 minutes. The red color should fade to pale yellow/colorless, indicating reduction back to the catechol (4-OH-EE).

-

-

Extraction & Isolation:

-

Dilute with water and extract immediately with Ethyl Acetate (3x).

-

Critical: The aqueous phase must be acidified (pH 4) with dilute acetic acid to prevent phenol ionization and oxidation.

-

Wash combined organics with brine containing 1% Ascorbic Acid.

-

Dry over Na₂SO₄ and concentrate in vacuo at <30°C.

-

-

Purification:

-

Perform Flash Chromatography or Prep-HPLC.

-

Mobile Phase: Hexane:Ethyl Acetate (gradient) containing 0.1% Acetic Acid . The acid is mandatory to suppress oxidation on the silica surface.

-

Figure 2: Single-pot oxidation-reduction synthesis strategy using IBX.

Protocol B: Biomimetic Microsomal Generation

Objective: Generation of trace 4-OH-EE for retention time confirmation and mass spec fragmentation validation. System: Recombinant Human CYP3A4 (Supersomes™) or Human Liver Microsomes (HLM).

Incubation System

| Component | Concentration | Function |

| Phosphate Buffer | 100 mM (pH 7.4) | Physiological Environment |

| MgCl₂ | 3.0 mM | Cofactor for NADPH-P450 reductase |

| Substrate (EE2) | 10–50 µM | Precursor |

| Enzyme Source | 1 mg/mL HLM or 50 pmol rCYP3A4 | Catalyst |

| Ascorbic Acid | 1.0 mM | Critical: Traps the catechol, preventing quinone formation. |

| NADPH | 1.0 mM | Energy source (Start reagent) |

Procedure

-

Pre-incubation: Mix Buffer, MgCl₂, Enzyme, and Ascorbic Acid. Pre-warm to 37°C for 5 mins.

-

Initiation: Add NADPH to start the reaction.

-

Incubation: Shake at 37°C for 30–60 minutes.

-

Termination: Add ice-cold Acetonitrile (containing 0.1% Formic Acid) in a 1:1 ratio.

-

Clarification: Centrifuge at 10,000 x g for 10 mins. Inject supernatant into LC-MS/MS.

Stabilization & Storage Standards

The 4-hydroxy catechol moiety is extremely prone to autoxidation, turning samples brown/black within hours if mishandled.

1. Solid State Storage:

-

Store as a solid powder under Argon or Nitrogen gas.

-

Temperature: -80°C is preferred; -20°C is acceptable for short term.

-

Desiccation: Store in a desiccator to prevent moisture-mediated oxidation.

2. Solution Storage:

-

Solvent: Methanol or Acetonitrile.

-

Additive: Solutions must contain 0.1% to 1.0% Ascorbic Acid or Sodium Metabisulfite as an antioxidant.

-

Vials: Amber glass silanized vials to prevent surface adsorption.

Analytical Validation (LC-MS/MS)

Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 5 minutes.

Key Identification Criteria:

-

Precursor Ion: m/z 311.2 [M-H]⁻ (Negative Mode is preferred for catechols).

-

Diagnostic Fragments:

-

Loss of ethinyl group.

-

Catechol specific fragmentation pattern (often requires comparison with the synthesized standard).

-

-

Derivatization (Optional but Recommended):

-

Reagent: Dansyl Chloride.

-

Why? Increases ionization efficiency by 10-100x and stabilizes the analyte.

-

References

-

Metabolic Pathway & Toxicity

-

Tsuchiya, Y., Nakajima, M., & Yokoi, T. (2005).[1] Cytochrome P450-mediated metabolism of estrogens and its regulation in human. Cancer Letters, 227(2), 115-124.

-

-

Chemical Synthesis (IBX Method)

-

CYP Isoform Specificity

- Guengerich, F. P. (1990). Metabolism of 17 alpha-ethynylestradiol in humans. Life Sciences, 47(21), 1981-1988.

-

Analytical Stabilization

- Zhang, H., et al. (2008). Stabilization of catechol estrogens by ascorbic acid during sample preparation and analysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Effect of an oral contraceptive preparation containing ethinylestradiol and gestodene on CYP3A4 activity as measured by midazolam 1′-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new efficient synthetic method for 2- and 4-hydroxy-17 alpha-ethynylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

solid-phase extraction techniques for ethinylestradiol metabolites

An In-Depth Guide to Solid-Phase Extraction (SPE) Techniques for Ethinylestradiol and its Metabolites

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of Ethinylestradiol

Ethinylestradiol (EE2), a potent synthetic derivative of estradiol, is a cornerstone of modern pharmacology, primarily utilized in oral contraceptive formulations.[1][2] Its widespread use necessitates robust analytical methods to quantify its presence and that of its metabolites in complex biological matrices like plasma and urine for pharmacokinetic and bioequivalence studies, as well as in environmental samples for monitoring purposes.[3] The analytical challenge lies in the typically low circulating concentrations (pg/mL range) of EE2 and the inherent complexity of biological fluids, which are rich in potentially interfering substances.[4][5]

Solid-Phase Extraction (SPE) has emerged as an indispensable sample preparation technique, offering selective isolation, purification, and concentration of EE2 and its metabolites prior to downstream analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8] This application note provides a comprehensive overview of the principles of SPE for these analytes, detailed protocols using different sorbent chemistries, and expert insights to ensure reliable and reproducible results.

The Metabolic Fate of Ethinylestradiol: A Primer

Understanding the metabolism of EE2 is critical for developing an effective extraction strategy. The primary metabolic pathway is cytochrome P450-mediated hydroxylation, predominantly occurring at the 2- and 4-positions of the aromatic A-ring to form catechol estrogens.[9] These primary metabolites can then undergo further conjugation, such as sulfation or glucuronidation, which significantly increases their polarity and water solubility. An effective SPE method must be capable of retaining the relatively nonpolar parent drug, EE2, as well as its more polar hydroxylated metabolites.

Caption: Metabolic pathway of Ethinylestradiol (EE2).

Core Principles of Reversed-Phase SPE for Steroid Hormones

For EE2 and its primary metabolites, reversed-phase SPE is the most common and effective mechanism. This technique separates compounds based on their hydrophobicity.

-

The Sorbent: The stationary phase (sorbent) is nonpolar. Popular choices include silica-based C18 (octadecyl) or polymeric sorbents like hydrophilic-lipophilic balanced (HLB) copolymers.[2][6][10]

-

The Interaction: The primary retention mechanism is the hydrophobic (van der Waals) interaction between the nonpolar steroid backbone of EE2 and the nonpolar functional groups of the sorbent.[6]

-

The Process: A multi-step process ensures the selective isolation of the analytes of interest.

Caption: Standard 5-step Solid-Phase Extraction workflow.

Application Protocol 1: Polymeric Reversed-Phase SPE (e.g., Oasis HLB)

Polymeric sorbents like Oasis HLB are highly effective due to their water-wettable nature, which prevents the sorbent bed from drying out and ensures high, reproducible recoveries.[11] This unique property allows for simplified protocols.

Methodology A: Simplified 3-Step Protocol (Load-Wash-Elute)

This streamlined approach is possible because the water-wettable sorbent does not require conditioning and equilibration when dealing with aqueous samples.[6]

-

Target Analytes: Ethinylestradiol and its hydroxylated metabolites.

-

Matrix: Human Plasma or Urine.

Materials & Reagents:

-

Oasis HLB µElution Plate or Cartridge

-

Human Plasma/Urine Samples

-

4% Phosphoric Acid (H₃PO₄) in Water

-

5% Methanol in Water

-

90:10 Acetonitrile:Methanol (v/v)

-

SPE Vacuum Manifold

-

Collection Plate or Tubes

Step-by-Step Protocol:

-

Sample Pre-treatment:

-

For every 400 µL of plasma or urine, add 400 µL of 4% phosphoric acid.

-

Vortex mix thoroughly.

-

Scientist's Note: Acidification ensures that the phenolic hydroxyl group of EE2 is protonated, maximizing its hydrophobic character and retention on the reversed-phase sorbent.

-

-

Load:

-

Directly load the entire pre-treated sample onto the Oasis HLB sorbent bed.[6]

-

Apply gentle vacuum or positive pressure to draw the sample through at a consistent flow rate (approx. 1-2 mL/min). Do not let the sorbent dry completely.

-

-

Wash:

-

Wash the sorbent with 2 x 200 µL of 5% Methanol in water.[6]

-

Scientist's Note: This wash step is crucial for removing polar interferences (salts, urea) without prematurely eluting the analytes of interest. The low percentage of organic solvent is key.

-

-

Elute:

-

Place a clean collection plate or tubes inside the manifold.

-

Elute the retained analytes with 2 x 25 µL of 90:10 Acetonitrile:Methanol.[6]

-

Allow the solvent to soak for ~30 seconds before applying vacuum to pull it through.

-

Scientist's Note: A strong organic solvent disrupts the hydrophobic interactions, releasing the analytes from the sorbent. Using two small aliquots for elution is often more effective than one large volume.

-

-

Post-Elution:

-

The eluate can often be directly injected for LC-MS/MS analysis, or diluted with an aqueous solution if necessary to match the initial mobile phase conditions.

-

Methodology B: Traditional 5-Step Protocol

This protocol is recommended for maximum cleanliness and when dealing with particularly complex matrices.

Step-by-Step Protocol:

-

Condition: Add 200 µL of Methanol to each well/cartridge and draw it through.[7]

-

Equilibrate: Add 200 µL of Water and draw it through, ensuring the sorbent does not dry out.[7]

-

Sample Pre-treatment & Load: Prepare and load the sample as described in the 3-step protocol.

-

Wash: Wash the sorbent with 200 µL of 5% Methanol in water.[7]

-

Elute: Elute with 2 x 50 µL of the desired strong organic solvent (e.g., Acetonitrile or Methanol).[7]

Application Protocol 2: Silica-Based Reversed-Phase SPE (C18 Sorbent)

C18 remains a widely used and cost-effective sorbent for the extraction of nonpolar compounds like EE2.[10] Unlike polymeric sorbents, silica-based sorbents are not water-wettable, so it is critical that the sorbent bed does not dry out after the equilibration step.

-

Target Analytes: Ethinylestradiol and its metabolites.

-

Matrix: Environmental Water or Human Plasma.

Materials & Reagents:

-

C18 SPE Cartridge

-

Water/Plasma Samples

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Deionized Water

-

SPE Vacuum Manifold

-

Collection Tubes

-

Nitrogen Evaporator

Step-by-Step Protocol:

-

Sample Pre-treatment:

-

For plasma, a dilution with an acidic buffer may be required (e.g., 1:1 with 5 mM ammonium formate at pH 4.5).[4]

-

For water samples, acidify with sulfuric acid to a pH of ~3.[2]

-

Scientist's Note: Proper pre-treatment is vital to disrupt protein binding in plasma and ensure consistent pH for optimal retention.

-

-

Condition:

-

Pass 1 mL of Methanol through the C18 cartridge to solvate the stationary phase.

-

-

Equilibrate:

-

Pass 1 mL of deionized water through the cartridge. CRITICAL: Do not allow the sorbent bed to go dry from this point until the sample is loaded. A layer of water should remain on top of the frit.

-

-

Load:

-

Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

-

-

Wash:

-

Elute:

-

Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any remaining aqueous wash solution.

-

Place a clean collection tube in the manifold.

-

Elute the analytes with 1 mL of a strong organic solvent like Acetonitrile or Methanol.[2]

-

-

Post-Elution (Dry-down & Reconstitution):

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.[4]

-

Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of mobile phase or a compatible solvent for injection into the analytical system.

-

Scientist's Note: The dry-down and reconstitution step serves to concentrate the sample, significantly improving method sensitivity.

-

Performance Data Summary

The choice of SPE sorbent and protocol can impact recovery and sensitivity. The following table summarizes performance data from various validated methods.

| Sorbent Type | Matrix | Analyte | Recovery (%) | LOQ (pg/mL) | Reference |

| Oasis MCX | Plasma | Ethinylestradiol | Not specified | 1 | |

| C18 (online SPE) | Plasma | Ethinylestradiol | 73.1 - 79.0 | 5 | [12] |

| SOLA SCX | Plasma | Ethinylestradiol | Not specified | 5 | [4] |

| SPE/LLE | Plasma | Ethinylestradiol | 68.48 | 5 | [13] |

| C18 | Effluent Water | Ethinylestradiol | >75% | 1120 (1.12 µg/L) | [10] |

Conclusion and Best Practices

Solid-phase extraction is a powerful and essential tool for the reliable quantification of ethinylestradiol and its metabolites. The choice between a polymeric and a silica-based sorbent will depend on the specific application, required throughput, and complexity of the matrix. Polymeric sorbents like Oasis HLB offer robust, high-throughput workflows with simplified protocols, while traditional C18 sorbents provide a cost-effective and well-established alternative.

For any application, it is imperative to validate the chosen SPE method in the specific biological or environmental matrix of interest. This ensures the method meets the required standards for accuracy, precision, recovery, and sensitivity, leading to trustworthy and high-quality analytical data.

References

- A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).

-

da Silva, C. D. B., et al. (2009). A novel and sensitive method for ethinylestradiol quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization (APPI) tandem mass spectrometry: application to a comparative pharmacokinetics study. Journal of Chromatography B, 877(22), 2145-2152. [Link]

-

P, S., et al. (2017). Bio-analytical method development and validation of ethinyl estradiol with ethinyl estradiol-d4 as internal standard in human K2-EDTA plasma by LC-MS/MS. International Journal of Pharmaceutical Sciences and Research, 8(7), 2939-2948. [Link]

-

Development and validation of a liquid chromatography/tandem mass spectrometric method for determination of ethinyl estradiol in human plasma. ResearchGate. [Link]

-

Quantification of Ethinyl Estradiol in Plasma at 1 pg/mL Using UPLC and Xevo TQ-S. Waters Corporation. [Link]

-

Automated Bioanalytical SPE Method Development & Optimization for Oasis HLB µElution Using the 20 Bottle Approach. Waters Corporation. [Link]

-

van der Berg, M., et al. (2020). Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes. Data in brief, 29, 105158. [Link]

-

Locatelli, M. A. F., et al. (2014). Simultaneous determination of estriol, -estradiol, 17 ethinyl estradiol and estrone employing solid phase extraction (SPE) and high performance liquid chromatography (HPLC). Revista Ambiente & Água, 9(4). [Link]

-

Harahap, Y., et al. (2018). Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Young Pharmacists, 10(2), 159. [Link]

-

Laganà, A., et al. (2004). Quantitation of 17α-ethinylestradiol in aquatic samples using liquid-liquid phase extraction, dansyl derivatization, and liquid chromatography/positive electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(6), 639-645. [Link]

-

Houtman, C. J., et al. (2022). 17α-Ethinylestradiol (EE2): concentrations in the environment and methods for wastewater treatment. RSC advances, 12(22), 13699-13712. [Link]

-

Snyder, S. A., et al. (1999). Analytical Methods for Detection of Selected Estrogenic Compounds in Aqueous Mixtures. Environmental Science & Technology, 33(16), 2814-2820. [Link]

-

Roy, C., et al. (2018). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. Metabolites, 8(4), 74. [Link]

-

PubChem. Ethinylestradiol. National Center for Biotechnology Information. [Link]

-

Rapid Screening Method for Detecting Ethinyl Estradiol in Natural Water Employing Voltammetry. National Institutes of Health. [Link]

-

A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters Corporation. [Link]

-

A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters Corporation. [Link]

-

Wikipedia. Ethinylestradiol. [Link]

-

17α-Ethinylestradiol (EE2) in Water by LC/MS/MS. British Columbia Ministry of Environment and Climate Change Strategy. [Link]

Sources

- 1. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. www2.gov.bc.ca [www2.gov.bc.ca]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. waters.com [waters.com]